molecular formula C7H4ClFO3 B6329293 6-Chloro-2-fluoro-3-hydroxybenzoic acid CAS No. 91659-28-8

6-Chloro-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B6329293
CAS No.: 91659-28-8
M. Wt: 190.55 g/mol
InChI Key: UVPJZCRIYRIFKH-UHFFFAOYSA-N
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Description

Significance of Halogenated and Hydroxylated Benzoic Acid Derivatives in Advanced Organic Synthesis

Halogenated and hydroxylated benzoic acid derivatives are cornerstone compounds in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring provides a synthetically versatile handle for further functionalization, particularly in cross-coupling reactions. mdpi.com The introduction of halogens can also profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com

Hydroxylated benzoic acids, a subclass of phenolic compounds, are prevalent in nature and are recognized for a wide array of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netrasayanjournal.co.in The number and position of hydroxyl groups on the aromatic ring are critical factors that determine the compound's biological efficacy and antioxidant potential. nih.gov The combination of both halogen and hydroxyl substituents, as seen in 6-Chloro-2-fluoro-3-hydroxybenzoic acid, creates a multifunctional scaffold that is of significant interest to synthetic chemists for creating complex molecular architectures and novel bioactive agents. For instance, related compounds like 2-amino-3-fluorobenzoic acid serve as crucial intermediates in the synthesis of pharmaceuticals. orgsyn.org

Overview of Aromatic Carboxylic Acids and Their Substituent Effects

Aromatic carboxylic acids, with benzoic acid as the parent compound, are a fundamental class of organic molecules. Their chemical behavior is largely dictated by the electronic properties of the substituents on the aromatic ring. The carboxylic acid group (-COOH) itself is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.

Substituents influence the acidity of the carboxylic acid and the reactivity of the ring through two primary mechanisms:

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like fluorine and chlorine pull electron density away from the ring, increasing the acidity of the carboxylic proton by stabilizing the resulting carboxylate anion.

Resonance Effect: This involves the delocalization of electrons through the pi-system of the aromatic ring.

Structural Context of this compound within Ortho-Substituted Systems

The structure of this compound is notable for having a chlorine atom at the ortho position (C6) relative to the carboxylic acid group. This substitution pattern invokes a phenomenon known as the "ortho effect." wikipedia.orgvedantu.com The ortho effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, as well as their corresponding meta and para isomers, regardless of the electronic nature of the substituent. wordpress.com

Illustrative pKa Values for Substituted Benzoic Acids

Compound Substituent Position pKa
Benzoic acid - 4.20
o-Nitrobenzoic acid Ortho 2.17
m-Nitrobenzoic acid Meta 3.45
p-Nitrobenzoic acid Para 3.44
o-Chlorobenzoic acid Ortho 2.94
m-Chlorobenzoic acid Meta 3.83
p-Chlorobenzoic acid Para 3.99

This table demonstrates the "ortho effect," where ortho-substituted benzoic acids are generally more acidic (have a lower pKa) than their meta and para isomers and the parent benzoic acid. Data compiled from multiple sources. wordpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPJZCRIYRIFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are pivotal in understanding the three-dimensional arrangement of atoms in 6-Chloro-2-fluoro-3-hydroxybenzoic acid and the distribution of its electrons. These computational approaches provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory Approaches for Structural Optimization and Energy Analysis

For a molecule like this compound, structural optimization would typically begin with an initial guess of the molecular geometry. The DFT algorithm then systematically alters the atomic coordinates to find a configuration that minimizes the total energy of the molecule. This process yields the equilibrium geometry, from which various molecular properties can be calculated. The relative energies of different conformers, which arise from the rotation around single bonds (e.g., the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the hydroxyl group), can be determined to predict the most abundant conformation at a given temperature.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT analysis of the primary conformers of this compound. The conformers would be defined by the dihedral angles of the carboxyl and hydroxyl groups relative to the benzene ring.

ConformerDihedral Angle (C-C-C=O)Dihedral Angle (C-C-O-H)Relative Energy (kJ/mol)
A~0°~0°0.00
B~180°~0°Value
C~0°~180°Value
D~180°~180°Value

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

Ab Initio Methods for Electronic Structure Elucidation

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. ju.edu.jo Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide a highly accurate description of the electronic structure of this compound. nih.gov These methods are often used to complement DFT studies or to provide benchmark results.

Ab initio calculations can be used to determine fundamental electronic properties such as ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO). nih.gov The analysis of the electronic structure helps in understanding the molecule's reactivity and its behavior in chemical reactions. For instance, the distribution of electron density and the electrostatic potential map can reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound gives rise to different spatial arrangements known as conformations. A detailed conformational analysis involves systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface (PES). mdpi.com The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (valleys) and the transition states that connect them (saddle points).

For this compound, the key rotational degrees of freedom are around the C-COOH and C-OH bonds. The planarity of the molecule is a significant factor, with planar or near-planar conformers often being the most stable due to favorable conjugation between the benzene ring and the carboxylic acid group. However, steric hindrance between the substituents can lead to non-planar minimum energy structures. mdpi.com

Analysis of Intramolecular Interactions

The substituents on the benzene ring of this compound engage in various intramolecular interactions that significantly influence its conformation and properties.

Intramolecular Hydrogen Bonding Characterization and Energetics

A prominent feature in the structure of this compound is the potential for intramolecular hydrogen bonding. This can occur between the hydroxyl group at position 3 and the carboxylic acid group at position 1, or between the hydroxyl group and the fluorine atom at position 2. The formation of an intramolecular hydrogen bond typically results in a five- or six-membered ring, which enhances the stability of the conformer. nih.govresearchgate.net

The presence and strength of these hydrogen bonds can be characterized computationally using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net These analyses can identify bond critical points and quantify the interaction energy. The strength of the hydrogen bond is influenced by the acidity of the hydrogen donor (the hydroxyl group) and the basicity of the hydrogen acceptor (the carbonyl oxygen or the fluorine atom).

A hypothetical data table summarizing the properties of a potential intramolecular hydrogen bond in this compound is presented below.

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Estimated Interaction Energy (kJ/mol)
O-H···O=CValueValueValue
O-H···FValueValueValue

Note: The values in this table are illustrative and would be determined from computational analysis.

Influence of Halogen Substituents on Intramolecular Hydrogen Bonding

The chlorine and fluorine substituents have a significant electronic and steric influence on the intramolecular hydrogen bonding in this compound. The high electronegativity of fluorine can make the adjacent hydroxyl group a better hydrogen bond donor, potentially strengthening the O-H···O=C interaction. nih.gov Conversely, the fluorine atom itself can act as a hydrogen bond acceptor, leading to a competing O-H···F interaction. nih.govnih.gov

The presence of the chlorine atom at position 6 also plays a role. Its size can create steric strain that influences the preferred orientation of the carboxyl and hydroxyl groups, thereby affecting the geometry and strength of the intramolecular hydrogen bond. mdpi.com The electronic effect of the chlorine atom, being electron-withdrawing, will also modulate the acidity of the carboxylic acid and hydroxyl protons, further influencing the hydrogen bonding network. Studies on similar ortho-halophenols and ortho-halogenated benzoic acids have shown that the nature of the halogen atom is a critical determinant of the conformational preferences and the presence and strength of intramolecular hydrogen bonds. mdpi.comrsc.org

Steric and Electronic Effects (e.g., Ortho Effect) on Molecular Properties

The molecular properties of this compound are significantly influenced by the steric and electronic effects of its substituents, particularly the ortho positioning of the chlorine and fluorine atoms relative to the carboxylic acid group. This arrangement gives rise to the "ortho effect," a phenomenon observed in substituted benzene compounds where ortho-substituents can induce properties not seen in their meta or para isomers. princeton.edu

In benzoic acid derivatives, ortho-substituents can cause the carboxylic group to twist out of the plane of the benzene ring due to steric hindrance. princeton.edu This twisting can inhibit the resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxylic acid. princeton.edu For halogen-substituted benzoic acids, both polar (inductive and resonance) and steric effects are at play. uni.lu Halogens exert a negative inductive (-I) effect, which tends to increase acidity by stabilizing the conjugate base. uni.lu

The asymmetrically substituted 2-chloro-6-fluorobenzoic acid has one cis conformer, which is the lowest energy form, and is significantly more stable than the trans conformer by 17.07 kJ·mol⁻¹. mdpi.comossila.com The rotational barrier from the cis to the trans conformer is calculated to be 47.5 kJ·mol⁻¹, while the reverse barrier is 30.4 kJ·mol⁻¹. mdpi.com These energy barriers are influenced by the repulsive interactions between the carbonyl oxygen and the ortho-halogen substituents. ossila.com The smaller size of the fluorine atom compared to the chlorine atom results in weaker repulsive halogen-oxygen interactions in fluorinated compounds compared to their chlorinated counterparts. ossila.com

Table 1: Calculated Conformational Data for 2-chloro-6-fluorobenzoic acid Data extracted from a computational study on a structurally similar compound. mdpi.comsigmaaldrich.comossila.com

PropertyValue
Energy difference (trans - cis)17.07 kJ·mol⁻¹
Rotational Barrier (cis → trans)47.5 kJ·mol⁻¹
Rotational Barrier (trans → cis)30.4 kJ·mol⁻¹

Intermolecular Interactions and Aggregation Phenomena

The intermolecular interactions of this compound are expected to be complex, involving a combination of hydrogen bonding, and potentially halogen bonding, which dictate its aggregation and supramolecular assembly.

Dimerization and Supramolecular Assembly in the Gas Phase and Condensed States

Substituted benzoic acids are well-known for forming robust supramolecular synthons, with the centrosymmetric dimer formed via O-H···O hydrogen bonds between the carboxylic acid groups being a common and predictable motif. nih.gov However, the presence of multiple substituents, as in this compound, can lead to more complex assembly patterns. For instance, sterically encumbered halogen-substituted benzoic acids have been shown to form helical assemblies driven by a combination of strong O-H···O hydrogen bonds and weaker C-H···X and X···X interactions. nih.gov In such cases, the plane of the carboxyl group is often nearly orthogonal to the aromatic ring. nih.gov

The self-assembly process can be fueled by chemical reactions, leading to the formation of functional nanostructures. mdpi.com While specific studies on the dimerization and supramolecular assembly of this compound are not available, the principles of supramolecular chemistry suggest that the interplay of its functional groups (carboxyl, hydroxyl, fluoro, and chloro) would lead to intricate and potentially novel solid-state architectures. mdpi.comnih.gov

Theoretical Examination of Intermolecular Hydrogen Bonding Networks

The hydroxyl and carboxylic acid groups in this compound are potent hydrogen bond donors and acceptors, making hydrogen bonding the primary driving force for its intermolecular interactions. Theoretical studies on related molecules, such as flavonoids, have shown that intramolecular hydrogen bonds can play a crucial role in the formation of cocrystals. uni.lu The disruption of these intramolecular bonds can lead to decreased stability but also expose stronger hydrogen bond donor and acceptor sites for intermolecular interactions. uni.lu

Furthermore, the presence of an ortho-fluorine atom can lead to the formation of intramolecular hydrogen bonds, such as N-H···F-C, which have been investigated using NMR spectroscopy and DFT calculations. biokeanos.com In the context of this compound, there is a possibility of an intramolecular hydrogen bond between the 3-hydroxy group and the 2-fluoro substituent. Theoretical and spectroscopic investigations on 2-halophenols suggest that while weak in 2-fluorophenol, such intramolecular hydrogen bonds are present in 2-chloro, 2-bromo, and 2-iodophenol. nist.gov

Halogen Bonding Interactions in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.govyoutube.com This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the R-X bond. nih.gov

In this compound, both the chlorine and fluorine atoms have the potential to participate in halogen bonding. The strength of the halogen bond is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. youtube.com While fluorine is highly electronegative, it is generally a poor halogen bond donor. In contrast, chlorine can form significant halogen bonding interactions. These interactions can play a crucial role in molecular recognition and the formation of extended solid-state networks. mdpi.com For example, in the supramolecular assembly of iodo- or bromo-substituted benzoic acids with pyridine-containing compounds, halogen bonds (I⋯N, Br⋯N, and I⋯O) have been observed to play a structural supporting role in organizing the primary hydrogen-bonded motifs into larger architectures. mdpi.com

Advanced Computational Methodologies

To gain a deeper understanding of the dynamic properties of molecules like this compound, advanced computational methods such as Car-Parrinello and Path Integral Molecular Dynamics are employed.

Molecular Dynamics Simulations (Car-Parrinello, Path Integral) for Dynamical Properties

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that calculates the electronic structure and nuclear motion on-the-fly, based on density functional theory (DFT). uni.lu This method is particularly useful for studying systems where chemical bonds can break and form, and for accounting for electronic polarization effects. princeton.eduuni.lu CPMD simulations have been used to investigate the dynamics of hydrogen bonds and vibrational features in various systems, including those with intra- and intermolecular hydrogen bonds. princeton.edubldpharm.com

Path Integral Molecular Dynamics (PIMD) is a technique that incorporates nuclear quantum effects into molecular dynamics simulations. cam.ac.uk This is especially important for systems containing light nuclei, such as hydrogen, where quantum phenomena like zero-point energy and tunneling can be significant. chemsrc.comossila.com PIMD maps each quantum nucleus onto a ring of classical particles connected by springs, allowing for the calculation of quantum statistical properties. cam.ac.uk Recent advancements have combined PIMD with machine-learned force fields, enabling efficient simulations of complex systems while maintaining quantum mechanical accuracy. chemsrc.com PIMD has been successfully applied to study nuclear quantum effects on the properties of materials and the dynamics of proton transfer. chemsrc.comsigmaaldrich.com

While no specific CPMD or PIMD studies on this compound have been reported, these methods hold great promise for elucidating its dynamical behavior, including the dynamics of its hydrogen and halogen bonds, and the quantum effects that may influence its structure and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Index (NCIplot) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density (ρ) to characterize chemical bonding. By identifying bond critical points (BCPs) where the electron density is at a minimum between two atoms, the nature of the interaction can be classified. Key parameters at the BCP, such as the value of the electron density itself, its Laplacian (∇²ρ), and the total energy density, help distinguish between shared-shell (covalent) and closed-shell (noncovalent) interactions. For this compound, QTAIM would be used to quantify the strength of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent fluorine or the carbonyl oxygen of the carboxylic acid.

Complementing QTAIM, the Noncovalent Interaction Index (NCIplot) provides a visual representation of noncovalent interactions in three-dimensional space. wikipedia.org It is based on the relationship between the electron density and the reduced density gradient. wikipedia.org NCIplots generate surfaces that are color-coded to indicate the type and strength of the interaction: strong, attractive interactions like hydrogen bonds typically appear as blue or green regions, while steric repulsion is represented by red areas. wikipedia.org This would allow for a qualitative and intuitive understanding of the stabilizing and destabilizing intramolecular forces within this compound.

Table 1: Illustrative QTAIM Parameters for Bond Critical Points (Note: The data in this table is hypothetical as no specific research is available for this compound.)

InteractionElectron Density (ρ) [a.u.]Laplacian of Electron Density (∇²ρ) [a.u.]
O-H···FData Not AvailableData Not Available
O-H···O=CData Not AvailableData Not Available

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method for analyzing the energy of noncovalent interactions between molecules. It provides a detailed breakdown of the total interaction energy into physically meaningful components:

Electrostatics: The classical Coulombic interaction between the charge distributions of the molecules.

Exchange: A purely quantum mechanical term arising from the Pauli exclusion principle, which is strongly repulsive at short distances.

Induction: The stabilizing interaction that results from the polarization of one molecule by the static electric field of another.

Dispersion: A quantum mechanical attractive force resulting from correlated fluctuations in the electron clouds of the interacting molecules.

In the context of this compound, SAPT would be applied to a dimer of the molecule to understand the nature of the intermolecular forces that would govern its crystal structure or behavior in solution. For example, it could precisely quantify the contribution of hydrogen bonding between the carboxylic acid moieties versus π-stacking interactions between the benzene rings.

Table 2: Illustrative SAPT Interaction Energy Decomposition (Note: The data in this table is hypothetical as no specific research is available for this compound.)

Energy ComponentInteraction Energy (kJ/mol)
ElectrostaticsData Not Available
ExchangeData Not Available
InductionData Not Available
DispersionData Not Available
Total SAPT0 Energy Data Not Available

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 6-Chloro-2-fluoro-3-hydroxybenzoic Acid

The synthesis of a polysubstituted aromatic compound like this compound requires a strategic approach to introduce the desired functional groups with high regioselectivity. Several synthetic strategies can be envisaged, leveraging established methodologies in aromatic chemistry.

Strategies for ortho-Halogenation and Hydroxylation of Benzoic Acid Scaffolds

The introduction of halogen and hydroxyl groups ortho to a carboxylic acid function is a key transformation in the synthesis of substituted salicylic (B10762653) acid derivatives. While direct electrophilic halogenation of benzoic acid typically yields meta-substituted products, ortho-halogenation can be achieved through various directed methods. For instance, iridium-catalyzed C-H activation has emerged as a powerful tool for the ortho-iodination of benzoic acids under mild conditions. google.comyoutube.com This approach, however, often requires specific and sometimes expensive catalysts.

Hydroxylation of benzoic acids at the ortho position can be achieved using non-heme iron complexes in the presence of hydrogen peroxide. orgsyn.orgwikipedia.org This biomimetic approach offers a direct route to salicylic acid derivatives. The challenge in synthesizing this compound lies in the selective introduction of both a chlorine and a fluorine atom at specific positions, along with a hydroxyl group, which often necessitates a multi-step approach rather than a direct functionalization of a simpler benzoic acid.

Application of Ortholithiation in the Synthesis of Substituted Benzoic Acids

Directed ortholithiation, or DoM (Directed ortho Metalation), is a powerful and widely used strategy for the regioselective functionalization of aromatic compounds. The carboxylic acid group, after deprotonation to the carboxylate, can act as a directed metalation group (DMG), guiding a strong base like an organolithium reagent to deprotonate the ortho position. chemicalbook.comgoogle.comchemrevlett.comias.ac.in This generates a lithiated species that can then react with a suitable electrophile to introduce a substituent at the ortho position.

The synthesis of 2-chloro-6-substituted benzoic acids has been successfully achieved using a tandem metalation sequence starting from 2-chlorobenzoic acid. researchgate.net This methodology involves the use of sec-butyllithium/TMEDA complex to effect lithiation at the 6-position, followed by quenching with an electrophile. researchgate.net This principle could be applied to a fluorinated benzoic acid precursor to introduce the chloro substituent. The relative directing ability of the carboxylate versus other substituents like fluorine needs to be considered to ensure the desired regioselectivity. chemrevlett.com

Table 1: Examples of Ortholithiation in the Synthesis of Substituted Benzoic Acids

Starting MaterialReagentsElectrophileProductReference
2-Chlorobenzoic acids-BuLi/TMEDAVarious2-Chloro-6-substituted benzoic acid researchgate.net
2-Methoxybenzoic acids-BuLi/TMEDAVarious6-Substituted-2-methoxybenzoic acid chemicalbook.comgoogle.com
Benzoic acids-BuLi/TMEDAMeI, (MeS)₂, C₂Cl₆ortho-Substituted benzoic acids chemrevlett.comias.ac.in

Multi-step Synthetic Sequences from Precursors

A hypothetical multi-step synthesis for this compound could be envisioned as follows:

Starting Material Selection: A potential starting material could be 2,6-dichlorotoluene (B125461) or a related dichlorinated aromatic compound.

Introduction of the Fluorine Atom: A nucleophilic aromatic substitution (Halex reaction) could be employed to replace one of the chlorine atoms with fluorine.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Introduction of the Hydroxyl Group: This can be achieved through several methods. For instance, a nitration reaction followed by reduction to an amine, diazotization, and subsequent hydrolysis (Sandmeyer-type reaction) could introduce the hydroxyl group. Alternatively, a directed ortho-hydroxylation could be explored if a suitable directing group is present.

The synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaminobenzene provides a precedent for some of these transformations. orgsyn.org The synthesis of 6-chloroanthranilic acid hydrochloride from 6-chloro-2-(methylcarbonylamino)benzoic acid also demonstrates relevant synthetic steps. prepchem.com

Derivatization and Functional Group Interconversions

The presence of a carboxylic acid and a hydroxyl group in this compound offers multiple avenues for derivatization, allowing for the modification of its physical and chemical properties and its incorporation into larger molecular frameworks.

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety is readily converted into a variety of derivatives.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (Fischer esterification). chemguide.co.ukchemguide.co.ukmasterorganicchemistry.com The reaction is typically reversible and may require heating under reflux. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then reacts readily with an alcohol to form the ester.

Amide Formation: Amides can be synthesized by the direct condensation of the carboxylic acid with an amine. nih.gov This reaction often requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt, to activate the carboxylic acid. ossila.com Titanium tetrachloride has also been reported as an effective reagent for direct amidation. nih.gov A common laboratory method involves the conversion of the carboxylic acid to its ammonium (B1175870) salt, which upon heating, dehydrates to form the primary amide. libretexts.org Reaction with primary or secondary amines under similar conditions yields N-substituted amides. youtube.comkhanacademy.org

Table 2: Common Reagents for Carboxylic Acid Derivatization

DerivativeReagent(s)General ConditionsReference(s)
EsterAlcohol, H₂SO₄ (cat.)Heating/Reflux chemguide.co.ukchemguide.co.ukmasterorganicchemistry.com
SOCl₂ or (COCl)₂, then AlcoholRoom Temperature youtube.com
AmideAmine, DCC/EDCRoom Temperature ossila.com
Amine, TiCl₄Heating nih.gov
(NH₄)₂CO₃, then HeatHeating libretexts.org

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group in this compound can also undergo various chemical transformations.

Etherification: Ethers can be formed via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A process for the etherification of hydroxybenzoic acids using an alkyl halide in a basic aqueous or biphasic solvent system has been described. nih.gov Acid-catalyzed etherification using two alcohols is also a known method, though it is more suitable when one alcohol is tertiary. youtube.com

Esterification: The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction would be competitive with the esterification of the carboxylic acid group if both are present and unprotected. Selective protection of one functional group may be necessary to achieve the desired transformation.

The derivatization of salicylic acid and its derivatives has been extensively studied, and these methods can be readily adapted for this compound. chemrevlett.comias.ac.in The choice of reagents and reaction conditions will determine the outcome of the derivatization, allowing for the synthesis of a wide range of new compounds with potentially interesting properties.

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, particularly those involving the conversion of a chloro or bromo substituent to a fluoro or iodo group, are a valuable tool in the synthesis of functionalized aromatic compounds. The regioselectivity of these reactions is dictated by the electronic and steric environment of the halogen atom. In the context of this compound, a halogen exchange reaction could potentially be employed to introduce the fluorine atom at a late stage of the synthesis. For example, a precursor such as 2,6-dichlorobenzonitrile (B3417380) can undergo reactions to introduce other functionalities google.com. A patent describes the preparation of 2-fluoro-3-chlorobenzoic acid from 2,3-dichlorobenzoyl chloride via a fluorine substitution reaction, highlighting the feasibility of such transformations google.com. The presence of other substituents on the aromatic ring, such as the hydroxyl and carboxyl groups, would significantly influence the conditions required and the regiochemical outcome of the exchange.

Reaction Mechanisms and Kinetics

The reactivity of this compound is a composite of the influences exerted by its chloro, fluoro, hydroxyl, and carboxylic acid functionalities. These groups modulate the electron density of the aromatic ring and influence the stability of reaction intermediates, thereby dictating the course of various chemical transformations.

Electrophilic Aromatic Substitution Patterns in Substituted Benzoic Acids

The orientation of incoming electrophiles in electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. For this compound, the substituents present a complex directing landscape. The hydroxyl group is a strongly activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. Conversely, the carboxylic acid group is a meta-director and is strongly deactivating.

Given this array of influences, predicting the precise outcome of an electrophilic substitution reaction is challenging. The hydroxyl group, being the most powerful activating group, would likely dominate the directing effects, favoring substitution at the positions ortho and para to it (positions 4 and 6). However, position 6 is already occupied by a chlorine atom. Therefore, the primary site of electrophilic attack would be anticipated at position 4. The deactivating nature of the halogens and the carboxylic acid group would necessitate harsh reaction conditions to effect substitution.

Substituent Position Electronic Effect Directing Effect
-Cl6Deactivating (Inductive)Ortho, Para
-F2Deactivating (Inductive)Ortho, Para
-OH3Activating (Resonance)Ortho, Para
-COOH1Deactivating (Inductive & Resonance)Meta

Oxidation Reactions and Mechanistic Pathways

The oxidation of phenolic compounds, including this compound, can proceed through various pathways, often leading to the formation of quinones or ring-opened products. The oxidation of substituted phenols with reagents like chlorine dioxide has been shown to yield benzoquinones ahmadullins.com. Substituted catechols (1,2-dihydroxybenzenes) are also susceptible to oxidation, which can lead to the formation of quinones and, upon further reaction, polymeric materials or ring-cleavage products such as carboxylic acids uky.edupsu.edu. The presence of both a hydroxyl group and electron-withdrawing halogens on the ring of this compound would influence its oxidation potential and the stability of the resulting intermediates. Oxidative decarboxylation is also a possible pathway under certain conditions ahmadullins.com.

Decarboxylation Mechanisms and Rate-Determining Steps

The decarboxylation of salicylic acid (2-hydroxybenzoic acid) and its derivatives is a well-studied reaction that typically requires elevated temperatures. The mechanism can be influenced by the solvent and the nature of the substituents on the aromatic ring. For diaminobenzoic acids, decarboxylation leads to the corresponding diamino benzenes youtube.com. The presence of the ortho-hydroxyl group is crucial, as it can stabilize the transition state through an intramolecular hydrogen bond, facilitating the loss of carbon dioxide. In the case of this compound, which is a substituted 3-hydroxybenzoic acid, the decarboxylation would likely proceed through a different mechanism than that of salicylic acids, and would likely require more forcing conditions due to the absence of the ortho-hydroxyl group relative to the carboxyl group.

Hydroxylation Mechanisms, Including Decarboxylative Approaches

Introducing an additional hydroxyl group onto the aromatic ring of this compound would represent a hydroxylation reaction. Various methods for the hydroxylation of aromatic compounds exist, including electrophilic hydroxylation and nucleophilic aromatic substitution. A patent for the preparation of 2,4-difluoro-3-hydroxybenzoic acid involves a hydrolysis step that effectively introduces a hydroxyl group google.com.

Decarboxylative hydroxylation, a process where a carboxylic acid group is replaced by a hydroxyl group, is an emerging synthetic strategy. However, direct application to a substrate like this compound has not been specifically documented. The synthesis of related compounds like 4-fluoro-3-hydroxybenzoic acid can be achieved through methods such as sulfonation followed by alkali fusion, which ultimately installs a hydroxyl group chemicalbook.comsigmaaldrich.com.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis of Substituted Benzoic Acids

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of organic compounds. For a molecule like 6-Chloro-2-fluoro-3-hydroxybenzoic acid, a combination of infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques would be required for a comprehensive analysis.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Signatures

A broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700 cm⁻¹. Additionally, C-Cl, C-F, and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies, would populate the fingerprint region (below 1500 cm⁻¹), providing further structural information. The presence and nature of intermolecular and intramolecular hydrogen bonds, particularly involving the hydroxyl and carboxylic acid groups, would significantly influence the position and shape of the O-H and C=O absorption bands.

While specific experimental data for this compound is not available, data for related compounds can offer insights. For instance, studies on other substituted benzoic acids have detailed how substituent effects and hydrogen bonding patterns affect the vibrational frequencies.

Raman Spectroscopy for Molecular Vibrations and Phase Transitions

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the benzene (B151609) ring and the carbon-halogen bonds.

The aromatic ring vibrations would give rise to a series of bands in the Raman spectrum. The symmetric stretching of the C-Cl and C-F bonds would also be expected to produce distinct Raman signals. As with IR spectroscopy, shifts in the Raman bands can indicate changes in the molecular environment, such as those occurring during phase transitions. However, no specific Raman spectroscopic data for this compound has been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, as well as the electron-donating effect of the hydroxyl group. The acidic protons would likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The positions of the signals for the carboxyl carbon, the aromatic carbons attached to the substituents, and the other aromatic carbons would provide critical information for confirming the substitution pattern of the benzene ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom, with its chemical shift being indicative of its electronic environment.

Although predicted NMR data for related compounds is available, experimental NMR spectra and detailed assignments for this compound are not present in the accessible scientific literature.

Mass Spectrometry and Hyphenated Techniques (e.g., HPLC-ESI-MS/MS) for Identification and Quantification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be particularly informative.

The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), as well as the halogen atoms. High-performance liquid chromatography (HPLC) coupled with ESI-MS/MS would be a powerful method for the separation, identification, and quantification of this compound in complex mixtures. While predicted mass-to-charge ratios for adducts of the related compound 6-chloro-2-fluoro-3-methoxybenzoic acid are available, specific experimental mass spectral data for the title compound is lacking.

X-ray Crystallography and Electron Diffraction

These techniques are crucial for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a crystalline compound. If suitable crystals of this compound could be grown, this technique would provide unambiguous information about its molecular conformation, including the planarity of the benzene ring and the orientation of the substituents. It would also reveal the details of the crystal packing and the hydrogen bonding network, which are critical for understanding its physical properties. A search of crystallographic databases did not yield any structural reports for this compound.

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a chemical mixture. For compounds like this compound, these methods are critical for assessing purity, identifying potential impurities from synthesis, and analyzing its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile organic compounds such as substituted benzoic acids. Specifically, reverse-phase HPLC (RP-HPLC) is the most common and effective mode used for this class of molecules. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture.

While a specific, validated HPLC method for this compound is not detailed in the reviewed scientific literature, methods for closely related halogenated and hydroxy-substituted benzoic acids provide a clear blueprint for its analysis. ekb.eglongdom.orglongdom.org These methods are designed to separate the main compound from its synthetic precursors, isomers, and potential degradation products. The separation is typically achieved using a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time to elute more strongly retained components.

A representative RP-HPLC method for the purity analysis of a compound like this compound would involve a C18 column and a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. ekb.eglongdom.org The acidic buffer (e.g., using phosphoric acid) is crucial for keeping the carboxylic acid group in its protonated, less polar form, which ensures good retention and sharp peak shapes on the reverse-phase column. Detection is typically performed using a UV detector at a wavelength where the benzene ring and carboxyl group exhibit strong absorbance. longdom.org

The table below outlines a typical set of parameters for such an analysis, based on established methods for similar compounds. ekb.eglongdom.orglongdom.org

ParameterValue/Type
Column Reverse Phase C18 (e.g., Zorbax SB-Aq, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

This method would be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for its intended purpose of quality control. ekb.eglongdom.org

Applications and Research Trajectories in Medicinal Chemistry and Chemical Biology

6-Chloro-2-fluoro-3-hydroxybenzoic Acid as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a diverse range of bioactive compounds. The arrangement of substituents on the this compound core provides a three-dimensional array of interaction points, including hydrogen bond donors and acceptors, as well as sites for halogen bonding, suggesting its potential as such a scaffold.

The benzoic acid functional group is a common feature in a multitude of approved drugs and serves as a critical anchor for binding to biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor and can also form salt bridges with basic residues in a protein's active site.

The synthesis of novel pharmacological agents from a this compound scaffold would likely involve modifications at the carboxylic acid, hydroxyl group, or through further substitution on the aromatic ring. For instance, the carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and binding affinities. Amide formation with various amines is a common strategy in drug discovery to explore the chemical space around a core scaffold and to introduce new interaction points. Similarly, the hydroxyl group can be derivatized to ethers or esters to alter the compound's lipophilicity and hydrogen bonding capacity.

While specific synthetic routes starting from this compound are not detailed in the literature, general methods for the derivatization of benzoic acids are well-established. For example, the synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid was achieved by reacting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride with valine. mdpi.com A similar approach could be envisioned for this compound, where the carboxylic acid is first converted to a more reactive acyl chloride.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For halogenated benzoic acids, SAR studies have revealed the importance of the nature, position, and number of halogen substituents on their pharmacological effects.

The biological activity of substituted benzoic acids is often correlated with their physicochemical properties, such as lipophilicity (logP) and electronic effects. nih.gov Halogenation can significantly impact these properties. For instance, the introduction of chlorine and fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. However, the specific positioning of these halogens on the aromatic ring can lead to nuanced effects on activity.

In the context of this compound, a systematic SAR study would involve the synthesis of a library of analogues with variations in the halogen substitution pattern. For example, replacing the chlorine with bromine or iodine could probe the effect of halogen size and polarizability on activity. nih.gov Similarly, altering the position of the fluoro and chloro substituents would provide valuable information on the spatial requirements for target binding. The hydroxyl group's position and presence are also critical, as it can participate in key hydrogen bonding interactions.

A hypothetical SAR study on a series of compounds derived from this compound might explore how modifications to the scaffold affect its inhibitory activity against a particular enzyme, as illustrated in the table below.

CompoundR1R2R3R4IC50 (nM)
ParentClFOHCOOH
Analog 1BrFOHCOOH
Analog 2ClHOHCOOH
Analog 3ClFOCH3COOH
Analog 4ClFOHCONH2

This is a hypothetical table for illustrative purposes, as specific data for this compound derivatives is not available.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. nih.govijres.org This interaction is directional and has gained increasing recognition as a significant contributor to ligand-receptor binding affinity and selectivity. acs.org The strength of a halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. ijres.org

The chlorine atom in this compound is capable of forming halogen bonds. The presence of the electron-withdrawing fluorine atom and carboxylic acid group on the same aromatic ring can enhance the positive electrostatic potential (the "σ-hole") on the chlorine atom, thereby strengthening its halogen bonding capability. ijres.org In a biological context, this chlorine could interact with backbone carbonyls or the side chains of amino acids like serine, threonine, aspartate, or glutamate within a protein's binding pocket. semanticscholar.org

The potential for halogen bonding adds another dimension to the rational design of drugs based on this scaffold. By identifying potential halogen bond acceptors in a target's active site, medicinal chemists can strategically position chlorine or other halogens on the benzoic acid ring to enhance binding affinity and selectivity.

Functional Modulation of Biological Systems

The structural features of this compound suggest its potential to modulate the function of various biological systems, either by inhibiting enzymes or by acting as an agonist or antagonist at cell surface or nuclear receptors.

Substituted benzoic acids are known to inhibit a variety of enzymes. For example, derivatives of 4-hydroxybenzoic acid have been shown to inhibit coenzyme Q biosynthesis, and p-hydroxybenzoic acid can act as a competitive inhibitor of jackbean urease. nih.govrsisinternational.org The mechanism of inhibition can vary and may involve competitive, non-competitive, or uncompetitive binding to the enzyme. libretexts.org

Derivatives of this compound could potentially inhibit enzymes through several mechanisms. The carboxylic acid moiety could mimic the substrate or a transition state, leading to competitive inhibition. For instance, hydroxamic acids, which are structurally related to carboxylic acids, have been shown to be reversible and competitive inhibitors of redox enzymes with respect to the reducing substrate. nih.gov

The halogen and hydroxyl substituents could also play a crucial role in enzyme inhibition by forming specific interactions with the enzyme's active site. These interactions could stabilize the enzyme-inhibitor complex, leading to potent inhibition. For example, 4-fluoro-3-hydroxybenzoic acid has been used as a starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV.

The table below illustrates potential enzyme targets for inhibitors derived from halogenated benzoic acids and the types of inhibition they might exhibit.

Enzyme TargetPotential Inhibition MechanismKey Interacting Groups on Inhibitor
KinasesCompetitive (ATP-binding site)Carboxylic acid, Halogen (for halogen bonding)
ProteasesCompetitive (substrate-binding site)Carboxylic acid, Hydroxyl group
PhosphatasesCompetitiveCarboxylic acid (mimicking phosphate)
UreaseCompetitiveCarboxylic acid, Hydroxyl group

Small molecules based on substituted aromatic scaffolds are well-known to act as agonists or antagonists for a wide range of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. The specific functional outcome (agonism vs. antagonism) is determined by the precise interactions between the ligand and the receptor, which stabilize different receptor conformations.

The this compound scaffold possesses the necessary structural diversity to be developed into receptor modulators. The carboxylic acid, hydroxyl, and halogen groups can all participate in the specific hydrogen and halogen bonding interactions that are critical for receptor recognition and activation or inhibition. For example, sulfamoyl benzoic acid analogues have been developed as specific agonists of the LPA2 receptor, a GPCR. nih.gov

Furthermore, halogenation has been shown to be a key strategy in modulating the activity of receptor ligands. In a series of A2B adenosine receptor antagonists, halogenation significantly impacted receptor affinity. acs.org Similarly, for antagonists of the 5-hydroxytryptamine 2B receptor, the introduction of halogens enhanced activity, with the effect correlating with the strength of the halogen bond formed. nih.gov This suggests that derivatives of this compound could be tailored to achieve potent and selective receptor modulation.

Intermediates in Fine Chemical Synthesis

As a substituted benzoic acid, this compound possesses multiple reactive sites, making it a plausible intermediate in the synthesis of more complex molecules. The carboxylic acid group can undergo esterification or amidation, the hydroxyl group can be converted into an ether or ester, and the aromatic ring itself can be subject to further substitution reactions. However, specific, documented pathways where this particular compound serves as a crucial intermediate are not widely reported in scientific literature.

The broader family of fluorinated aromatic compounds is recognized for its importance in the development of agrochemicals and specialty materials. The inclusion of fluorine atoms can significantly alter the biological and chemical properties of a molecule. Despite this general trend, there is currently a lack of specific published research or patents detailing the use of this compound in the production of commercial agrochemicals or specialty chemicals.

While related compounds serve as key intermediates—for instance, 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid is used in synthesizing antimicrobial drugs—the direct application of this compound remains an underexplored area in publicly accessible databases.

Certain fluorinated benzoic acids have been investigated as tracers for applications such as monitoring geothermal systems and oil recovery, prized for their stability and detectability at low concentrations. These characteristics make them suitable for tracking the movement of fluids in subsurface environments.

However, research into the development of derivatives from this compound specifically for use as environmental tracers has not been identified in the available scientific literature. The potential for this compound to be adapted for such purposes exists, but it does not appear to be a current focus of documented research and development.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of more efficient and sustainable synthetic routes to 6-Chloro-2-fluoro-3-hydroxybenzoic acid and its derivatives is a primary focus of future research. While established methods exist, the exploration of novel catalytic systems promises to enhance yield, reduce environmental impact, and allow for greater molecular diversity.

Future investigations will likely concentrate on late-stage functionalization, where the core structure is modified in the final steps of a synthetic sequence. This approach is particularly valuable for creating libraries of related compounds for screening purposes. The use of transition-metal catalysis, particularly with palladium and copper, will continue to be instrumental in forging new carbon-carbon and carbon-heteroatom bonds. Photoredox catalysis is another emerging area that could offer mild and selective methods for derivatization.

Catalytic ApproachPotential AdvantageTarget Transformation
Palladium-catalyzed Cross-CouplingHigh efficiency and functional group toleranceArylation or amination at the chloro-position
Copper-catalyzed ReactionsCost-effective and versatileIntroduction of nitrogen or oxygen nucleophiles
C-H ActivationAtom-economical and direct functionalizationModification of the aromatic ring
BiocatalysisHigh selectivity and green reaction conditionsEnantioselective transformations

Advanced Computational Modeling for Predictive Chemistry

The predictive power of computational chemistry offers a significant opportunity to accelerate research and development involving this compound. By employing sophisticated modeling techniques, researchers can gain deep insights into the molecule's properties and interactions, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Quantum mechanics (QM) calculations can be utilized to accurately predict molecular geometries, electronic properties, and spectroscopic signatures. Molecular dynamics (MD) simulations, on the other hand, can model the behavior of the compound in complex biological environments, such as its interaction with a target protein's active site. These simulations can help in understanding the role of the halogen and hydroxyl groups in binding affinity and selectivity. nih.gov

Modeling TechniquePredicted PropertyApplication in Research
Density Functional Theory (DFT)Electron distribution, reactivityUnderstanding reaction mechanisms
Molecular Dynamics (MD)Binding free energy, conformational changesPredicting protein-ligand interactions
Quantitative Structure-Activity Relationship (QSAR)Biological activityGuiding the design of more potent derivatives

Rational Design of Derivatives with Tunable Bioactivity Profiles

The inherent structural features of this compound make it an excellent starting point for the rational design of new bioactive molecules. The presence of halogen atoms is known to influence a compound's lipophilicity, metabolic stability, and binding interactions, making them a valuable tool in drug discovery. nih.govmdpi.com The hydroxyl and carboxylic acid groups provide key hydrogen bonding capabilities and a handle for further chemical modification.

Future research will focus on creating derivatives where the substituents are systematically varied to fine-tune the compound's biological activity. For instance, modifying the position and nature of the halogen atoms can modulate the strength of halogen bonds with a biological target. nih.gov The benzoic acid moiety is a common scaffold in a number of approved drugs, and its derivatives have shown promise as anticancer agents. nih.govresearchgate.netpreprints.org The strategic design of novel derivatives of this compound could lead to the development of new therapeutic agents.

Derivative TypeDesign RationalePotential Biological Target
Amide and Ester DerivativesImprove cell permeability and metabolic stabilityKinases, proteases
Heterocyclic AnaloguesIntroduce novel three-dimensional shapes and interactionsG-protein coupled receptors
Bioisosteric ReplacementsFine-tune physicochemical and biological propertiesVarious enzyme families

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry is essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks.

By generating a diverse library of derivatives of this compound, researchers can then employ HTS to rapidly screen these compounds against a wide range of biological targets. This approach significantly increases the probability of identifying "hit" compounds with desired biological activity. The data generated from HTS can then be used to inform further rounds of rational design and optimization, creating a powerful cycle of discovery.

TechnologyRole in DiscoveryPotential Outcome
Solid-Phase SynthesisRapid generation of compound librariesDiverse set of derivatives for screening
High-Throughput Screening (HTS)Automated testing of thousands of compoundsIdentification of initial "hit" compounds
Fragment-Based Drug DiscoveryScreening of smaller molecular fragmentsBuilding potent leads from initial weak binders

Q & A

Q. What are the optimal synthetic routes for preparing 6-Chloro-2-fluoro-3-hydroxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves halogen-directed electrophilic substitution on a benzoic acid scaffold. For example, starting with 3-hydroxybenzoic acid, sequential chlorination (using Cl₂/FeCl₃) and fluorination (via Balz-Schiemann reaction with NaNO₂/HF) can be employed. The hydroxy group at position 3 can be protected with a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions . Oxidation of aldehyde intermediates (e.g., using KMnO₄ in acidic conditions) is also viable, as demonstrated in analogs like 2-chloro-3-fluoro-6-hydroxybenzaldehyde oxidation . Optimizing stoichiometry (e.g., 1.2 equiv Cl₂ for chlorination) and reaction temperature (0–5°C for fluorination) improves yield (>75%) and purity (HPLC >98%).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxy proton (δ 10.2–12.5 ppm) and carboxylic acid proton (δ 12–13 ppm) are diagnostic. Fluorine coupling (³J~8 Hz) in ¹⁹F NMR confirms fluorine substitution at position 2 .
  • IR Spectroscopy : Stretching frequencies at ~2500–3300 cm⁻¹ (carboxylic O-H), ~1680 cm⁻¹ (C=O), and 1250–1150 cm⁻¹ (C-F) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 204.9832 for C₇H₄ClFO₃) confirms molecular composition .

Q. How does the solubility profile of this compound influence its formulation in biological assays, and what strategies improve its stability?

  • Methodological Answer : The compound exhibits limited aqueous solubility (≤0.5 mg/mL at pH 7.4) due to its hydrophobic aromatic core. To enhance solubility:
  • Use DMSO stock solutions (10 mM) for in vitro assays, with final concentrations <1% to avoid cytotoxicity .
  • Adjust pH to 8–9 (using sodium bicarbonate) to deprotonate the carboxylic acid and hydroxy groups, increasing solubility. Stability is maintained at -20°C for ≤6 months, with protection from light to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the regioselectivity of nucleophilic substitution reactions in derivatives of this compound?

  • Methodological Answer : Chlorine (σ~0.23) at position 6 exerts a strong electron-withdrawing inductive effect, activating the para position (C-5) for nucleophilic attack. Fluorine (σ~0.06) at position 2 is less deactivating, allowing ortho/para-directed substitutions. For example, Suzuki-Miyaura coupling at C-5 with aryl boronic acids proceeds efficiently (Pd(PPh₃)₄, 80°C, 12 h) due to enhanced electrophilicity at this position . Computational studies (DFT) comparing Fukui indices for electrophilic sites can further predict regioselectivity .

Q. What methodologies are employed to analyze conflicting crystallographic and computational data regarding the hydrogen-bonding network in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve intermolecular H-bonds (e.g., carboxylic acid dimerization) and intramolecular H-bonds (OH…F). For analogs like 3-chloro-6-fluoro-2-hydroxybenzoic acid, O-H…O (2.65 Å) and O-H…F (2.89 Å) interactions are observed .
  • Molecular Dynamics (MD) Simulations : Compare experimental unit cell parameters with simulated structures (AMBER force field) to reconcile discrepancies in H-bond distances. Solvent effects (e.g., DMSO vs. water) must be modeled to account for environmental perturbations .

Q. In structure-activity relationship (SAR) studies, how does modifying the hydroxy group at position 3 affect the compound’s biological activity as a kinase inhibitor?

  • Methodological Answer :
  • Methylation of the Hydroxy Group : Converting -OH to -OMe (e.g., 6-chloro-2-fluoro-3-methoxybenzoic acid) reduces H-bond donor capacity, decreasing kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM in JAK2 assays) .
  • Bioisosteric Replacement : Substituting -OH with -NH₂ (e.g., 2-amino-6-chloro-3-fluorobenzoic acid) alters binding to ATP pockets, as shown in docking studies (Glide SP score: -9.2 vs. -7.5 for -OH). In vitro validation via kinase profiling (Eurofins Panlabs) confirms selectivity shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.